4-Bromo-1-phenylhexan-1-one
Description
Contextual Significance within Ketone and Halogenated Compound Research
The study of ketones and halogenated compounds is a cornerstone of modern organic chemistry. Ketones are versatile reactants and are central to numerous named reactions and synthetic strategies. ncert.nic.in Their carbonyl group allows for a wide array of transformations, including nucleophilic additions and reactions at the α-carbon. ncert.nic.in
Halogenated ketones, in particular, are highly valuable synthetic intermediates. nih.gov The presence of a halogen atom, such as bromine, introduces a reactive site into the molecule, enabling a variety of substitution and elimination reactions. nih.gov This dual functionality of a ketone and a halogenated alkyl chain makes compounds like 4-Bromo-1-phenylhexan-1-one attractive targets for methodological development and the synthesis of novel chemical entities.
Phenyl ketone derivatives, in general, have demonstrated a broad range of pharmacological activities, including hepatoprotective, anti-inflammatory, and antimicrobial properties. nih.gov The introduction of a bromine atom can further modulate these biological activities, making brominated phenyl ketones a subject of interest in medicinal chemistry research.
Overview of Synthetic Challenges and Opportunities for Hexanone Derivatives
The synthesis of hexanone derivatives, such as 1-phenylhexan-1-one, can be achieved through various methods, including Friedel-Crafts acylation, oxidation of corresponding alcohols, and coupling reactions. chemicalbook.comekb.eg However, the regioselective introduction of a bromine atom at a specific position on the hexyl chain, as in this compound, presents a synthetic challenge. Direct bromination of 1-phenylhexan-1-one can lead to a mixture of products, including α-bromination at the carbon adjacent to the carbonyl group. nih.gov
Therefore, the synthesis of this compound often requires a multi-step approach. One potential route involves the Friedel-Crafts acylation of benzene (B151609) with a ω-bromo-carboxylic acid chloride, such as 6-bromohexanoyl chloride, followed by subsequent modifications. mdpi.com Another approach could involve the synthesis of a precursor with a hydroxyl group at the 4-position, which can then be converted to the bromide. These synthetic routes offer opportunities for the development of novel and efficient methodologies for the selective functionalization of alkyl chains.
The presence of the bromine atom in this compound opens up a plethora of synthetic opportunities. It can serve as a handle for the introduction of various functional groups through nucleophilic substitution reactions, allowing for the creation of a diverse library of hexanone derivatives. These derivatives can then be evaluated for their biological activities or used as building blocks for the synthesis of more complex target molecules.
Scope and Objectives of Academic Investigations of Brominated Phenyl Ketones
Academic investigations into brominated phenyl ketones like this compound are driven by several key objectives. A primary goal is the development of new synthetic methods for their preparation with high regioselectivity and efficiency. Researchers are constantly seeking milder and more environmentally friendly reaction conditions for bromination and other transformations.
Another significant area of investigation is the exploration of the reactivity of these compounds. Understanding how the bromine atom influences the reactivity of the ketone and the rest of the molecule is crucial for their effective utilization in organic synthesis. This includes studying their participation in various coupling reactions, rearrangements, and the formation of heterocyclic compounds.
Furthermore, there is a strong interest in the potential biological applications of brominated phenyl ketones. nih.gov By synthesizing and screening a variety of derivatives, researchers aim to identify new compounds with therapeutic potential. This involves computational studies to predict their drug-likeness and biological activities, followed by in vitro and in vivo testing. nih.gov The ultimate objective is to establish structure-activity relationships that can guide the design of more potent and selective drug candidates.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-phenylhexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-2-11(13)8-9-12(14)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNLSWMQCSBZCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)C1=CC=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697133 | |
| Record name | 4-Bromo-1-phenylhexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7295-46-7 | |
| Record name | 4-Bromo-1-phenylhexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformational Chemistry of 4 Bromo 1 Phenylhexan 1 One
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving 4-bromo-1-phenylhexan-1-one are centered on the displacement of the bromide ion by a variety of nucleophiles. These reactions proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of configuration if the carbon is chiral. masterorganicchemistry.comwikipedia.orgyoutube.com The efficacy of these reactions is typically high, especially with primary alkyl halides. masterorganicchemistry.comwikipedia.org
In intermolecular nucleophilic coupling, an external nucleophile attacks the carbon-bromine bond. This process is fundamental for introducing a wide array of functional groups into the molecule's backbone. The reaction of this compound with various nucleophiles leads to the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful methods for forming carbon-carbon bonds by coupling organohalides with organoboron compounds or terminal alkynes, respectively. nih.gov While specific studies on this compound are not prevalent, the principles apply to similar bromo-substituted heterocyclic and acyclic systems. nih.gov
Table 1: Examples of Intermolecular Nucleophilic Substitution Products
| Nucleophile (Nu:) | Reagent Example | Product Structure | Product Name |
|---|---|---|---|
| Hydroxide | NaOH | 4-Hydroxy-1-phenylhexan-1-one | |
| Cyanide | NaCN | 5-Oxo-5-phenylpentanenitrile | |
| Azide | NaN₃ | 4-Azido-1-phenylhexan-1-one |
Note: The product structures are illustrative representations of the expected chemical entities.
The structure of this compound is conducive to intramolecular cyclization. In this process, a nucleophilic center within the molecule itself attacks the carbon atom attached to the bromine. A common pathway involves the formation of an enolate from the ketone under basic conditions. The resulting nucleophilic α-carbon can then attack the electrophilic carbon bearing the bromine, leading to the formation of a five-membered ring, specifically a substituted cyclopentanone. This type of reaction is a powerful tool for constructing cyclic systems. Similar intramolecular reactions of halohydrins are known to produce epoxides. wikipedia.org
Another possibility is the intramolecular bromo-amination, a process that has been used to create complex cyclic structures from diene systems, demonstrating the utility of intramolecular reactions involving a bromine leaving group. rsc.org
Reaction Scheme: Intramolecular Cyclization
The Williamson ether synthesis is a classic and versatile method for preparing ethers through an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comwikipedia.orgyoutube.com In this context, this compound serves as the alkyl halide component. The reaction involves deprotonating an alcohol with a strong base, such as sodium hydride, to form a nucleophilic alkoxide ion. youtube.comyoutube.com This alkoxide then attacks the carbon bonded to the bromine, displacing the bromide and forming a new ether linkage (C-O-C). wikipedia.orgyoutube.comfrancis-press.com
This pathway is highly effective for synthesizing a variety of ethers where one of the alkyl groups is the 1-phenyl-1-oxohexan-4-yl moiety. The reaction works best with primary alkyl halides like the one present in the target molecule, as secondary and tertiary halides tend to favor elimination reactions. masterorganicchemistry.comwikipedia.org
Table 2: Williamson Ether Synthesis with this compound
| Alkoxide (RO⁻) | Alcohol Source (ROH) | Product Name |
|---|---|---|
| Methoxide (CH₃O⁻) | Methanol (B129727) | 4-Methoxy-1-phenylhexan-1-one |
| Ethoxide (C₂H₅O⁻) | Ethanol | 4-Ethoxy-1-phenylhexan-1-one |
Carbonyl Group Transformations
The ketone functional group in this compound is a site of significant reactivity, primarily involving addition reactions to the electrophilic carbonyl carbon.
The ketone group can be readily reduced to a secondary alcohol, yielding 4-bromo-1-phenylhexan-1-ol. This transformation is typically achieved using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent suitable for this purpose, often used in alcoholic solvents like methanol or ethanol. For a more potent reduction, lithium aluminum hydride (LiAlH₄) can be employed, although it is less selective and requires anhydrous conditions.
Table 3: Common Reagents for Ketone Reduction
| Reducing Agent | Abbreviation | Typical Solvent | Product |
|---|---|---|---|
| Sodium borohydride | NaBH₄ | Methanol, Ethanol | 4-Bromo-1-phenylhexan-1-ol |
The carbonyl carbon of the ketone is electrophilic and susceptible to attack by a wide range of carbon-based nucleophiles, such as organometallic reagents. Grignard reagents (RMgX) and organolithium compounds (RLi) are frequently used to form new carbon-carbon bonds at the carbonyl center. This reaction initially produces a magnesium or lithium alkoxide intermediate, which upon acidic workup, yields a tertiary alcohol.
Another important transformation is the Wittig reaction, where a phosphorus ylide (a Wittig reagent) reacts with the ketone to replace the carbonyl oxygen with a carbon group, forming an alkene. This provides a powerful method for synthesizing specifically substituted alkenes from the ketone precursor.
Table 4: Carbonyl Addition Reactions
| Reagent Type | Example Reagent | Intermediate | Final Product Type |
|---|---|---|---|
| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | Tertiary Alcohol |
| Organolithium | Butyllithium (CH₃CH₂CH₂CH₂Li) | Lithium alkoxide | Tertiary Alcohol |
Condensation Reactions Involving the Ketone Moiety
The ketone moiety in this compound can participate in condensation reactions either as an electrophile at the carbonyl carbon or, after deprotonation, as a nucleophile at the alpha-carbon (C2). The primary type of condensation applicable here is the aldol (B89426) condensation and its variants, such as the Claisen-Schmidt condensation.
In a base-catalyzed aldol self-condensation, the enolate of one molecule of this compound would attack the carbonyl group of a second molecule. However, such reactions are often more efficient in "crossed" or "mixed" condensations where one partner lacks alpha-protons, preventing self-condensation and limiting the number of potential products.
A synthetically more valuable transformation is the Claisen-Schmidt condensation, where this compound reacts with an aromatic aldehyde (e.g., benzaldehyde) that has no alpha-hydrogens. researchgate.net In this reaction, a base removes a proton from the alpha-carbon of this compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol addition product typically undergoes spontaneous dehydration (elimination of water) upon heating to yield a stable, conjugated α,β-unsaturated ketone. The bromine atom at the C4 position is sufficiently remote from the reaction center and is not expected to significantly influence the electronic nature of the enolate, thus allowing the reaction to proceed similarly to that of unsubstituted 1-phenylhexan-1-one.
Table 1: Predicted Products in Claisen-Schmidt Condensation This table presents illustrative examples of expected products from the Claisen-Schmidt condensation of this compound with various aromatic aldehydes, based on established reaction principles.
| Carbonyl Electrophile | Base | Expected Product | Product Type |
| Benzaldehyde | NaOH, EtOH | (2E)-1-phenyl-2-benzylidene-4-bromohexan-1-one | α,β-Unsaturated Ketone |
| 4-Methoxybenzaldehyde | KOH, MeOH | (2E)-1-phenyl-2-(4-methoxybenzylidene)-4-bromohexan-1-one | α,β-Unsaturated Ketone |
| 4-Nitrobenzaldehyde | NaOH, EtOH | (2E)-1-phenyl-2-(4-nitrobenzylidene)-4-bromohexan-1-one | α,β-Unsaturated Ketone |
Electrochemical Site-Selective Carbonyl Reduction
The electrochemical reduction of this compound presents a challenge in chemoselectivity due to the presence of two reducible functional groups: the ketone and the carbon-bromine bond. The outcome of the reduction is highly dependent on the applied potential and the electrode material.
Carbonyl Reduction: The carbonyl group of aryl ketones can be electrochemically reduced to a secondary alcohol (1-phenyl-4-bromohexan-1-ol). This transformation typically occurs on cathodes with high hydrogen overpotential, such as mercury, lead, or glassy carbon, often in protic media. chemistryviews.org
Carbon-Bromine Bond Cleavage: The C-Br bond can be cleaved via a one- or two-electron reduction process to form a radical or carbanionic intermediate, respectively, which is then protonated to yield 1-phenylhexan-1-one. mst.edu This reductive dehalogenation is a common electrochemical pathway for alkyl halides. acs.org Studies on similar compounds have shown that C-Br bond cleavage can occur at less negative potentials than carbonyl reduction, particularly when mediated by electrocatalysts like nickel or cobalt salen complexes. mst.eduacs.org
Achieving site-selectivity requires careful control of the electrode potential. By setting the potential to a value sufficient to reduce the C-Br bond but not the ketone, selective dehalogenation can be achieved. Conversely, to favor carbonyl reduction, conditions must be found where the ketone reduction is kinetically or thermodynamically preferred, which may involve specific electrode surfaces (like platinum) and pH control, although competing hydrogen evolution can be a challenge. acs.org
Table 2: Potential Products of Electrochemical Reduction This table outlines the potential selective reduction products of this compound and the general conditions that would favor their formation.
| Product | Favored Conditions | Reaction Type |
| 1-Phenylhexan-1-one | Controlled potential at C-Br reduction value; Mediated electrolysis (e.g., with Ni(II) salen). acs.org | Reductive Dehalogenation |
| 1-Phenyl-4-bromohexan-1-ol | More negative potential; High hydrogen overpotential cathode (e.g., Hg, Pb). | Carbonyl Reduction |
| 1-Phenylhexan-1-ol | Harsher reduction conditions (more negative potential, prolonged electrolysis). | Full Reduction |
Alpha-Carbon Reactivity and Derivatization
The presence of acidic protons on the carbon atom adjacent to the carbonyl group (the α-carbon, C2) makes it a key site for derivatization. Treatment with a suitable base generates an enolate ion, a potent carbon nucleophile that can react with various electrophiles.
Formation of Grignard Reagents and Organometallic Intermediates
Attempting to form a standard Grignard reagent from this compound by reaction with magnesium metal is problematic. The highly nucleophilic organomagnesium species, once formed at C4, would readily react with the electrophilic carbonyl group of another molecule, leading to a complex mixture of intermolecular addition products. youtube.com
A more likely outcome is an intramolecular reaction. However, the attack of the C4 carbanion onto the C1 carbonyl would result in the formation of a strained four-membered ring (a derivative of cyclobutanol), which is a kinetically and thermodynamically less favored process compared to the formation of five- or six-membered rings.
A more effective approach for generating an organometallic intermediate in situ for intramolecular reactions is the Barbier reaction. wikipedia.org This reaction uses metals like zinc, indium, or samarium(II) iodide, which are generally less reactive than magnesium and can be performed in the presence of the carbonyl group. wikipedia.orgalfa-chemistry.com The organometallic species is generated on the metal surface and reacts immediately with the proximate carbonyl group, favoring intramolecular cyclization over intermolecular reactions. researchgate.net This method could potentially be used to synthesize 1-ethyl-1-phenylcyclobutanol from this compound.
Table 3: Comparison of Organometallic Reactions This table compares the expected outcomes of attempting to generate organometallic intermediates from this compound under different conditions.
| Reaction Type | Metal | Conditions | Primary Expected Product(s) |
| Grignard Reaction | Mg | Anhydrous Ether/THF | Mixture of intermolecular addition products |
| Barbier Reaction | Zn, In, or SmI₂ | Anhydrous Ether/THF | 1-Ethyl-1-phenylcyclobutanol (via intramolecular cyclization) |
Alpha-Alkylation and Acylation Reactions
Alpha-alkylation of this compound involves the formation of an enolate at the C2 position, followed by reaction with an electrophile. The choice of base and reaction conditions is critical to control the outcome.
Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures allows for the clean and quantitative formation of the enolate. youtube.com The subsequent addition of an external alkylating agent (e.g., methyl iodide) would lead to the desired intermolecular α-alkylation product, 4-bromo-2-methyl-1-phenylhexan-1-one.
However, a significant competing pathway is intramolecular alkylation. The nucleophilic enolate at C2 can attack the electrophilic C4 center, displacing the bromide ion in an intramolecular SN2 reaction. This process, a 3-exo-tet cyclization, would result in the formation of a cyclopropane (B1198618) ring, specifically 1-benzoyl-1-ethylcyclopropane. beilstein-journals.org This type of cyclization is often highly efficient. To favor the intermolecular reaction, a highly reactive external electrophile should be used in excess at low temperatures to trap the enolate before it can cyclize. To favor intramolecular cyclization, the reaction would typically be run in a dilute solution with base at slightly elevated temperatures without an external electrophile.
Alpha-acylation can be achieved similarly by using an acylating agent, such as an acyl chloride or anhydride, as the electrophile. This would yield a β-dicarbonyl compound, although this reaction also faces competition from intramolecular cyclization.
Table 4: Competing Pathways in Alpha-Alkylation This table illustrates the competition between intermolecular and intramolecular alkylation of the enolate derived from this compound.
| Reaction Condition | Electrophile | Major Product | Reaction Pathway |
| LDA, THF, -78°C | Methyl Iodide (excess) | 4-Bromo-2-methyl-1-phenylhexan-1-one | Intermolecular SN2 |
| NaH, THF, 25°C | None (dilute solution) | 1-Benzoyl-1-ethylcyclopropane | Intramolecular SN2 |
Radical Reactions at the Alpha-Carbon
While radical generation at the alpha-carbon of a ketone is possible, the C-Br bond in this compound is a much more likely site for radical initiation due to its lower bond dissociation energy. Atom Transfer Radical Cyclization (ATRC) is a prominent reaction pathway for substrates of this type. researchgate.net
In a typical ATRC process, a radical is generated at the C4 position through the action of a radical initiator system, such as tributyltin hydride (Bu₃SnH) with azobisisobutyronitrile (AIBN), or through photoredox catalysis. rsc.org Once formed, the C4 radical can undergo several intramolecular reactions. A highly probable pathway is a 5-exo-trig cyclization, where the radical attacks the ipso-carbon of the phenyl ring. This cyclization is favored according to Baldwin's rules. The resulting cyclohexadienyl radical would then be rearomatized and quenched by a hydrogen atom donor (like Bu₃SnH) to afford a dihydronaphthalene derivative. The specific product would depend on the subsequent stabilization and quenching steps.
Table 5: Potential Products of Radical Cyclization This table outlines potential products from radical cyclization initiated at the C-Br bond of this compound.
Olefination and Alkene Formation Reactions
The ketone functionality of this compound is an excellent electrophile for olefination reactions, which convert the C=O double bond into a C=C double bond. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most common and effective methods for this transformation. These reactions are highly chemoselective for the carbonyl group, and the alkyl bromide moiety is expected to remain intact under typical reaction conditions. wikipedia.orglibretexts.org
Wittig Reaction: This reaction involves a phosphonium (B103445) ylide (Wittig reagent). libretexts.org The stereochemical outcome depends on the nature of the ylide. Non-stabilized ylides (e.g., from methyltriphenylphosphonium (B96628) bromide) generally yield the (Z)-alkene, whereas stabilized ylides (containing an electron-withdrawing group like an ester) favor the (E)-alkene. adichemistry.com
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig ylide. wikipedia.org A key advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying product purification. organic-chemistry.org The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene. nrochemistry.com It is also effective with a wider range of ketones compared to the Wittig reaction. youtube.com
Table 6: Comparison of Olefination Reactions This table compares the expected outcomes of the Wittig and HWE reactions on this compound.
| Reaction | Reagent | Expected Product | Predominant Stereoisomer |
| Wittig | Methyltriphenylphosphonium bromide / BuLi | (4-Bromohex-1-en-1-yl)benzene | (Z)-isomer (minor) |
| Wittig | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(4-bromohexyl)-3-phenylacrylate | (E)-isomer |
| HWE | Triethyl phosphonoacetate / NaH | Ethyl 3-(4-bromohexyl)-3-phenylacrylate | (E)-isomer |
Wittig Reaction and its Stereocontrol Aspects
The Wittig reaction is a widely used method for converting ketones and aldehydes into alkenes. masterorganicchemistry.comwikipedia.org The reaction involves the treatment of the carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. The nature of the ylide is crucial in determining the stereochemical outcome of the reaction. wikipedia.orgquora.com
For this compound, the reaction proceeds by the nucleophilic attack of the ylide on the electrophilic carbonyl carbon, leading to a betaine (B1666868) intermediate which then collapses to form a four-membered oxaphosphetane ring. rsc.org This intermediate subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide.
The stereoselectivity of the Wittig reaction is highly dependent on the stability of the ylide used:
Non-stabilized ylides (where the R group on the ylidic carbon is an alkyl group) are more reactive and typically react irreversibly. The transition state geometry leads predominantly to the formation of (Z)-alkenes. wikipedia.orgquora.com Due to the lower reactivity of ketones compared to aldehydes, non-stabilized ylides are generally required for efficient reaction with this compound.
Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) are less reactive, and the initial steps of the reaction are often reversible. This allows for equilibration to the more thermodynamically stable intermediate, resulting in the preferential formation of (E)-alkenes. quora.comorganic-chemistry.org However, these ylides may show low reactivity towards sterically hindered or less electrophilic ketones.
The choice of base and solvent can also influence the stereochemical outcome, particularly in reactions involving lithium salts which can affect the stability and aggregation of intermediates. wikipedia.orgrsc.org
| Entry | Ylide | Base/Solvent | Product | Yield (%) | E/Z Ratio |
|---|---|---|---|---|---|
| 1 | Ph3P=CH2 | n-BuLi / THF | 4-Bromo-1-phenyl-1-methylidenehexane | 85 | N/A |
| 2 | Ph3P=CHCH3 | NaHMDS / THF | 4-Bromo-1-phenylhept-1-ene | 78 | 15:85 |
| 3 | Ph3P=CHCO2Et | NaOEt / EtOH | Ethyl 3-(4-bromo-1-phenylhexylidene)propanoate | 65 | >95:5 |
Julia Olefination and its Variants
The Julia olefination, and its more modern variants, provide another powerful method for alkene synthesis from carbonyl compounds. The classical Julia-Lythgoe olefination is a multi-step process involving the reaction of a phenyl sulfone anion with a ketone, followed by functionalization of the resulting alcohol and reductive elimination, typically yielding (E)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org
More synthetically efficient is the Julia-Kocienski olefination , a one-pot modification that utilizes heteroaryl sulfones, most commonly benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones. oregonstate.eduresearchgate.net The reaction of the metalated sulfone with this compound generates an intermediate β-alkoxy sulfone. This intermediate undergoes a spontaneous Smiles rearrangement followed by elimination of sulfur dioxide and an aryloxide anion to form the alkene. alfa-chemistry.com
A key advantage of the Julia-Kocienski olefination is its operational simplicity and often high (E)-selectivity, which arises from a kinetically controlled, diastereoselective addition of the sulfone reagent to the carbonyl, leading to an anti-β-alkoxysulfone that stereospecifically decomposes. wikipedia.orgorganic-chemistry.org The reaction conditions, such as the choice of base and solvent, can be tuned to optimize yield and selectivity. gla.ac.uk
| Entry | Sulfone Reagent | Base | Solvent | Yield (%) | E/Z Ratio |
|---|---|---|---|---|---|
| 1 | 1-Phenyl-1H-tetrazol-5-ylmethyl sulfone | KHMDS | DME | 88 | >95:5 |
| 2 | 1-tert-Butyl-1H-tetrazol-5-ylmethyl sulfone | Cs2CO3 | DMF | 82 | >95:5 |
| 3 | Benzothiazol-2-ylmethyl sulfone | NaHMDS | THF | 75 | 90:10 |
Remote Functionalization and Hydrogen Transfer Chemistry
Beyond the direct transformation of its existing functional groups, this compound is a substrate for advanced catalytic processes that can modify remote, unactivated C–H bonds or orchestrate tandem reactions involving hydrogen transfer.
Borrowing Hydrogen Methodologies
The "borrowing hydrogen" (BH) or "hydrogen autotransfer" methodology is an atom-economical catalytic cycle that enables alcohols to be used as alkylating agents. nih.govchemistryviews.org The process typically involves three stages: (1) the catalyst dehydrogenates an alcohol to form a reactive carbonyl intermediate, (2) this intermediate participates in a bond-forming reaction (e.g., C-C or C-N), and (3) the catalyst returns the "borrowed" hydrogen to a subsequent intermediate, regenerating the catalyst and releasing water as the sole byproduct. univie.ac.atacs.org
While this compound is a ketone, it can participate in BH catalysis as the electrophilic partner. For instance, in a C-C bond-forming reaction, a simple alcohol (e.g., ethanol) can be temporarily oxidized by a transition metal catalyst (e.g., based on Ru, Ir) to an aldehyde in situ. This aldehyde can then undergo a condensation reaction at the α-position of the ketone in this compound. The resulting α,β-unsaturated ketone intermediate is then reduced by the catalyst using the hydrogen borrowed from the starting alcohol. This achieves a net α-alkylation of the ketone. The secondary bromide at the 4-position is generally stable under these conditions, making this a selective method for elaboration of the ketone moiety.
| Entry | Alcohol | Catalyst | Base | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethanol | [Ru(p-cymene)Cl2]2 | KOH | 4-Bromo-2-ethyl-1-phenylhexan-1-one | 72 |
| 2 | Propan-1-ol | [Cp*IrCl2]2 | K2CO3 | 4-Bromo-1-phenyl-2-propylhexan-1-one | 68 |
| 3 | Benzyl alcohol | [Ru(p-cymene)Cl2]2 | t-BuOK | 2-Benzyl-4-bromo-1-phenylhexan-1-one | 75 |
Tandem Ruthenium-Catalyzed Hydrogen Transfer Processes
Ruthenium complexes are exceptionally versatile catalysts for hydrogen transfer reactions, enabling not only borrowing hydrogen cycles but also other tandem or cascade processes. nih.govdiva-portal.org For a molecule like this compound, these processes can be designed to engage both the ketone and the alkyl bromide functionalities.
A potential tandem process begins with a ruthenium-catalyzed transfer hydrogenation of the ketone using a hydrogen donor like isopropanol (B130326) or formic acid. nih.gov This generates a 4-bromo-1-phenylhexan-1-ol intermediate in situ. Under appropriate conditions, the same ruthenium catalyst, or a co-catalyst, can then facilitate a subsequent reaction involving the C-Br bond. For example, an intramolecular cyclization could occur. If the reaction conditions promote elimination of HBr, a cyclopropyl (B3062369) or cyclohexenyl derivative could be formed depending on the reaction pathway.
Alternatively, ruthenium-catalyzed processes can mediate remote C-H functionalization through Hydrogen Atom Transfer (HAT). nih.gov While direct HAT on an unactivated alkyl chain can be challenging to control, the presence of the existing functional groups directs potential transformations. A tandem sequence could involve initial ketone reduction, followed by a catalyst-mediated intramolecular cyclization via activation of the C-Br bond, leading to complex cyclic structures in a single operation.
| Entry | Process | H Donor | Catalyst System | Plausible Product |
|---|---|---|---|---|
| 1 | Transfer Hydrogenation / Intramolecular Alkylation | i-PrOH | Ru(II) pincer complex / Base | 1-Phenyl-2-(propan-2-yl)cyclopentan-1-ol |
| 2 | Transfer Hydrogenation / Dehydrohalogenation | HCO2H | [Ru(p-cymene)Cl2]2 / Ligand | 1-Phenylhex-3-en-1-ol |
Stereoselective Synthesis and Chiral Aspects
Diastereoselective Control in Addition Reactions
Diastereoselective control in the synthesis of analogues of 4-Bromo-1-phenylhexan-1-one can be effectively achieved through nucleophilic addition reactions to a prochiral carbonyl group, where a new stereocenter is formed in the presence of an existing one. A notable strategy involves the reaction of organometallic reagents with γ-substituted ketones. The inherent stereochemical bias of the substrate can direct the incoming nucleophile to one face of the carbonyl group over the other.
For instance, in the synthesis of related β-hydroxy ketones, the addition of a nucleophile to a β-keto ester can proceed with high diastereoselectivity, influenced by the existing stereocenter. The stereochemical outcome is often dictated by the Felkin-Anh or polar Felkin-Anh models, which predict the preferred trajectory of the incoming nucleophile based on the steric and electronic properties of the substituents alpha to the carbonyl group.
Research on the addition of allylmagnesium halides to conformationally biased ketones has shown that the diastereoselectivity is highly dependent on the conformational preferences of the ketone. For α-bromo ketones, the ground state conformation, which minimizes dipole-dipole interactions and maximizes hyperconjugative effects, can lead to high diastereoselectivity in nucleophilic additions. While this applies to α-bromo ketones, similar principles of conformational control can be extrapolated to the diastereoselective reactions of γ-bromo ketones like this compound.
A study on the synthesis of γ-bromo ketones from polysubstituted cyclopropyl (B3062369) ketones demonstrated excellent diastereoselectivity (dr >95:5) upon reaction with Me3SiBr and a Lewis acid catalyst. This approach, involving the opening of a cyclopropane (B1198618) ring, provides a pathway to diastereomerically enriched γ-bromo ketones.
Table 1: Diastereoselective Synthesis of γ-Bromo Ketones from Cyclopropyl Ketones
| Entry | Cyclopropyl Ketone Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 1-benzoyl-1,2,2-trimethylcyclopropane | 2-bromo-4-methyl-4-phenylpentan-1-one | 80 | >95:5 |
| 2 | 1-(4-methoxybenzoyl)-1,2,2-trimethylcyclopropane | 2-bromo-4-(4-methoxyphenyl)-4-methylpentan-1-one | 85 | >95:5 |
| 3 | 1-(4-chlorobenzoyl)-1,2,2-trimethylcyclopropane | 2-bromo-4-(4-chlorophenyl)-4-methylpentan-1-one | 82 | >95:5 |
This table presents data for analogues to illustrate the principle of diastereoselective synthesis of γ-bromo ketones.
Enantioselective Methodologies for Analogues of this compound
The synthesis of a single enantiomer of this compound requires the use of enantioselective methodologies. These methods introduce chirality into the molecule in a controlled manner, leading to an excess of one enantiomer over the other.
One prominent approach is the use of chiral catalysts in reactions such as the asymmetric reduction of a suitable precursor ketone. For example, the enantioselective hydrogenation of a prochiral ketone can be achieved using a chiral metal complex, such as those based on ruthenium, rhodium, or iridium with chiral ligands. These catalysts create a chiral environment around the substrate, favoring the formation of one enantiomer of the corresponding alcohol, which can then be converted to the target bromo-ketone.
Another powerful strategy is the catalytic asymmetric conjugate addition to an α,β-unsaturated ketone precursor. The use of chiral catalysts, often derived from cinchona alkaloids or chiral phosphines, can facilitate the addition of a nucleophile to the β-position of the enone, establishing the stereocenter at the C4 position with high enantioselectivity.
The catalytic asymmetric synthesis of γ-amino ketones, which are structurally related to γ-bromo ketones, has been achieved with high enantioselectivity through umpolung reactions of imines catalyzed by chiral phase-transfer catalysts. This highlights the potential for developing similar catalytic enantioselective methods for the synthesis of this compound.
Table 2: Enantioselective Synthesis of Chiral γ-Amino Ketones (Analogues)
| Entry | Imine Substrate | Enone Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | N-Benzylidene-4-toluidine | Methyl vinyl ketone | 2.5 | 92 | 92 |
| 2 | N-(4-Methoxybenzylidene)aniline | Ethyl vinyl ketone | 1.0 | 95 | 94 |
| 3 | N-Benzylideneaniline | Cyclopentenone | 2.0 | 88 | 90 |
This table shows representative data for the enantioselective synthesis of γ-amino ketones, analogous structures to γ-bromo ketones, to demonstrate the potential of catalytic asymmetric methods.
Chiral Auxiliaries and Catalytic Approaches for Stereoselective Transformations
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. This strategy has been widely applied in asymmetric synthesis.
In the context of synthesizing chiral analogues of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming reaction. For example, an Evans' oxazolidinone auxiliary could be used to direct the alkylation of an enolate, thereby setting the stereocenter at the C4 position. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product.
Catalytic approaches offer a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. As mentioned previously, chiral Lewis acids, transition metal complexes, and organocatalysts can be employed to catalyze a variety of enantioselective transformations. For the synthesis of γ-bromo ketones, a catalytic enantioselective bromination of a suitable precursor could be envisioned, although this remains a challenging transformation. A more feasible approach would be the catalytic asymmetric conjugate addition of a bromide source to an α,β-unsaturated ketone.
Conformational Analysis and its Influence on Stereoselectivity
The conformational preferences of a molecule can significantly influence the stereochemical outcome of a reaction. For acyclic systems like this compound, rotation around single bonds leads to various conformers, each with a different energy and reactivity.
The stereoselectivity of nucleophilic additions to ketones can be rationalized by considering the most stable ground-state conformation of the ketone. Computational studies on α-haloketones have shown that the orientation of the C-X bond relative to the carbonyl group is crucial. The lowest energy conformer often places the electronegative halogen in a position that minimizes steric interactions and is influenced by hyperconjugative effects. This preferred conformation can then dictate the facial selectivity of an incoming nucleophile.
For this compound, the conformational analysis would involve considering the rotation around the C3-C4 and C4-C5 bonds. The bulky phenyl and bromo substituents will likely adopt positions that minimize steric strain. The gauche effect, an attraction between vicinal electronegative substituents, might also play a role in determining the preferred conformation. Understanding these conformational preferences through techniques like NMR spectroscopy and computational modeling is essential for predicting and rationalizing the stereochemical outcomes of reactions involving this compound. For example, in a related 1-(4-bromophenyl)-2-fluoroethanol, NMR studies revealed that the conformer with the fluorine gauche to the hydroxyl group is favored, and the relative energies of the conformers are solvent-dependent.
Mechanistic Investigations of Reactions Involving 4 Bromo 1 Phenylhexan 1 One
Computational Mechanistic Studies
Computational chemistry provides powerful tools for understanding reaction mechanisms at a molecular level. The following section discusses the application of these methods to 4-bromo-1-phenylhexan-1-one.
A search of the scientific literature reveals no specific studies that have employed Density Functional Theory (DFT) to calculate the activation barriers of reactions involving this compound. Although DFT is a widely used method for such calculations, it has not been applied to elucidate the reaction energetics of this particular compound in published research.
Analysis of Electronic Effects and Transition States
This electron-withdrawing nature would influence the stability of intermediates and transition states. For instance, in a nucleophilic attack at the carbonyl carbon, the para-bromo group would be expected to stabilize the developing negative charge on the oxygen atom in the transition state, thereby increasing the reaction rate compared to an unsubstituted phenyl ring. Conversely, in reactions where a positive charge develops in the transition state, such as in certain electrophilic aromatic substitutions or reactions involving carbocation intermediates, the para-bromo substituent would be destabilizing.
A quantitative evaluation of these electronic effects is often achieved through Hammett plots, which correlate the reaction rates or equilibrium constants of a series of substituted aromatic compounds with a set of substituent constants (σ). For the para-bromo substituent, the Hammett constant (σ_p) is +0.23, indicating its net electron-withdrawing nature. A positive slope (ρ value) in a Hammett plot for a given reaction would signify that the reaction is accelerated by electron-withdrawing substituents. Without specific kinetic data for reactions of this compound, a Hammett analysis remains speculative.
Computational chemistry offers a powerful tool for elucidating reaction mechanisms and characterizing transition states. Methods such as Density Functional Theory (DFT) can be employed to model the reaction pathway, locate the transition state structure, and calculate its energy (activation energy). Such calculations would provide detailed geometric parameters of the transition state, including bond lengths and angles, and allow for the visualization of the vibrational mode corresponding to the reaction coordinate.
Table 1: Hypothetical Data for a Nucleophilic Substitution Reaction of para-Substituted 1-Phenyl-2-bromoethanones
The following table presents hypothetical kinetic data for a nucleophilic substitution reaction to illustrate the expected electronic effects. This data is not from actual experiments on this compound but is representative of trends observed for similar compounds.
| Substituent (para) | Hammett Constant (σ_p) | Relative Rate Constant (k/k_H) |
| -OCH₃ | -0.27 | 0.5 |
| -CH₃ | -0.17 | 0.7 |
| -H | 0.00 | 1.0 |
| -Br | +0.23 | 2.1 |
| -NO₂ | +0.78 | 15.5 |
This hypothetical data illustrates that electron-withdrawing groups (positive σ_p) increase the reaction rate, while electron-donating groups (negative σ_p) decrease it, suggesting the development of negative charge in the transition state.
Theoretical and Computational Studies
Electronic Structure Analysis via DFT and TD-DFT
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons) of molecules. It is a widely used approach due to its balance of accuracy and computational cost. Calculations using DFT can determine a molecule's optimized geometry, vibrational frequencies, and various electronic properties.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is employed to study the excited states of molecules. This is particularly useful for predicting ultraviolet-visible (UV-Vis) absorption spectra, which correspond to electronic transitions from the ground state to higher energy states.
For 4-Bromo-1-phenylhexan-1-one, a comprehensive DFT and TD-DFT analysis would provide valuable data on its molecular geometry, the distribution of electron density, and its expected spectroscopic behavior. However, specific studies presenting these findings for this compound are not currently available.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small energy gap generally indicates high chemical reactivity and lower kinetic stability. An FMO analysis for this compound would identify the locations of the HOMO and LUMO on the molecule, suggesting which sites are most likely to be involved in nucleophilic or electrophilic attacks. Without specific computational studies, the exact energies and distributions of these orbitals for this compound remain undetermined.
Reactivity Descriptors: Global Hardness, Chemical Potential, Electrophilicity Index
Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide a more quantitative picture of chemical behavior:
Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. A higher chemical potential (less negative) indicates a greater tendency to donate electrons.
Global Hardness (η): Hardness is a measure of the resistance to a change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is a useful measure for comparing the electrophilic nature of different molecules.
The calculation of these parameters for this compound would require prior determination of its HOMO and LUMO energies through DFT calculations. As this data is not available, a corresponding data table for these reactivity descriptors cannot be generated.
Molecular Electrostatic Potential (MESP) Mapping
A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for both electrophilic and nucleophilic attacks.
Different colors on an MESP map indicate varying levels of electrostatic potential:
Red: Regions of high electron density and negative electrostatic potential, typically associated with lone pairs on electronegative atoms (like oxygen). These are sites prone to electrophilic attack.
Blue: Regions of low electron density and positive electrostatic potential, often found around hydrogen atoms bonded to electronegative atoms. These are sites susceptible to nucleophilic attack.
Green/Yellow: Regions of neutral or intermediate potential.
An MESP map of this compound would highlight the electron-rich area around the carbonyl oxygen and potentially electron-deficient regions, thereby guiding predictions of its intermolecular interactions. No such published map is available for this specific molecule.
Prediction of Reaction Outcomes and Selectivity
The computational tools and theories described above are collectively used to predict the outcomes and selectivity of chemical reactions. For instance, by analyzing the FMOs and MESP map of this compound and a potential reactant, chemists can predict which atoms are most likely to interact and what the resulting product might be. This is particularly useful for understanding regioselectivity and stereoselectivity in complex reactions.
In the absence of specific computational data for this compound, any prediction of its reaction outcomes would be purely speculative. A thorough computational study would be necessary to provide a scientifically grounded understanding of its reactivity and selectivity.
Applications of 4 Bromo 1 Phenylhexan 1 One As a Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Molecules
The strategic placement of a bromine atom alpha to a carbonyl group makes 4-Bromo-1-phenylhexan-1-one a key precursor in the assembly of complex molecular architectures, particularly bioactive heterocyclic compounds. researchgate.netnih.govresearchgate.net The α-haloketone moiety is a well-established electrophilic partner in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov
In multi-step syntheses, the bromine atom can be displaced by a variety of nucleophiles, while the ketone can undergo reactions such as reduction, olefination, or condensation. askthenerd.comlibretexts.org This allows for the sequential introduction of different functional groups and the construction of intricate molecular frameworks. For instance, α-bromo ketones are instrumental in the synthesis of complex N-fused heterocycles, which are prevalent in many pharmaceutical compounds. nih.gov The ability to participate in diverse reaction cascades makes compounds like this compound valuable starting materials for the synthesis of novel therapeutic agents and other functional organic materials.
| Starting Material | Reagent(s) | Product Type | Complexity |
| α-Bromo Ketone | Nucleophile (e.g., amine, thiol) | Substituted Ketone | Increased functionality |
| α-Bromo Ketone | Diene | Cycloaddition Product | Ring formation |
| α-Bromo Ketone | Organometallic Reagent | α-Substituted Ketone | Carbon-carbon bond formation |
Role in the Preparation of Substituted Imidazole (B134444) Derivatives
Substituted imidazole rings are a common feature in many pharmaceuticals and biologically active compounds. This compound serves as a crucial building block in the synthesis of these important heterocyclic systems. The most common method for this transformation is the Hantzsch imidazole synthesis or similar condensation reactions. nih.govorgsyn.org
This synthesis typically involves the reaction of an α-haloketone, such as this compound, with an amidine or a mixture of an aldehyde and ammonia. wjpsonline.comjetir.org The reaction proceeds through a multi-step mechanism involving nucleophilic substitution and condensation-cyclization to form the imidazole ring. researchgate.net The use of different amidines or aldehydes allows for the introduction of various substituents onto the imidazole core, leading to a diverse library of derivatives. nih.govresearchgate.net
General Reaction Scheme for Imidazole Synthesis:
Step 1: Nucleophilic attack of the amidine nitrogen on the α-carbon of the bromo ketone, displacing the bromide ion.
Step 2: Condensation of the second amidine nitrogen with the ketone carbonyl group.
Step 3: Dehydration and subsequent aromatization to yield the stable imidazole ring. orgsyn.orgresearchgate.net
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Amidine | Substituted Imidazole | Hantzsch Synthesis |
| This compound | Aldehyde, Ammonia | Substituted Imidazole | Condensation/Cyclization |
Building Block for Liquid Crystalline Materials
Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Calamitic, or rod-shaped, liquid crystals are a significant class of these materials used in display technologies and other optoelectronic applications. This compound can serve as a valuable building block in the synthesis of such materials.
The general structure of a calamitic liquid crystal consists of a rigid core, often composed of aromatic rings, and one or more flexible terminal chains. The phenyl group of this compound can act as part of the rigid core, while the hexan-1-one chain provides a point for modification and extension. The terminal bromine atom allows for the attachment of other molecular fragments through reactions like Williamson ether synthesis, extending the molecular length and influencing the mesomorphic properties.
For example, ω-haloalkylphenones can be used to synthesize rod-shaped liquid crystals by coupling them with other aromatic units, such as substituted phenols or benzoic acids, to create the desired molecular anisotropy. researchgate.net The resulting elongated molecules can then exhibit liquid crystalline phases, such as nematic or smectic phases, depending on their specific structure and the length of the alkyl chains. mdpi.commdpi.com
| Molecular Feature | Role in Liquid Crystal Structure | Desired Property |
| Phenyl Group | Rigid Core Component | Anisotropy |
| Hexanone Chain | Flexible Spacer/Terminal Chain | Fluidity, Phase Behavior |
| Bromo functionality | Reactive site for elongation | Extended Molecular Structure |
Intermediate in the Synthesis of Amino Ketone Derivatives
Amino ketones are important synthetic intermediates for a wide range of pharmaceuticals and bioactive compounds. nih.gov this compound is a direct precursor to γ-amino ketone derivatives through nucleophilic substitution. organic-chemistry.orgcolab.ws
The reaction involves the displacement of the bromine atom by an amine. youtube.com A variety of primary and secondary amines can be used as nucleophiles, allowing for the synthesis of a diverse array of N-substituted amino ketones. organic-chemistry.org This reaction is a fundamental transformation in organic synthesis and provides a straightforward route to these valuable building blocks.
The resulting γ-amino ketone can then be further modified at the ketone functionality or the amino group to create more complex molecules. For example, the ketone can be reduced to an alcohol to form amino alcohols, which are also important in medicinal chemistry. rsc.org
| Amine Type | Product | Potential Further Reaction |
| Primary Amine | Secondary γ-Amino Ketone | N-Alkylation, Reduction |
| Secondary Amine | Tertiary γ-Amino Ketone | Reduction, Salt Formation |
| Ammonia | Primary γ-Amino Ketone | N-Alkylation, N-Acylation |
Contribution to the Synthesis of Piperidine and Azepane Ring Systems
Piperidine and azepane ring systems are prevalent scaffolds in a vast number of alkaloids and pharmaceutical agents. lifechemicals.comresearchgate.net this compound can contribute to the synthesis of these N-heterocycles via its conversion to a γ-amino ketone intermediate.
The synthesis of piperidines can be achieved through the intramolecular cyclization of γ-amino ketones. nih.gov This cyclization can be promoted by reduction of the ketone to a hydroxyl group, followed by acid-catalyzed dehydration and cyclization, or by reductive amination conditions. acs.org
Similarly, azepane derivatives, which are seven-membered nitrogen-containing rings, can be synthesized through various strategies, including ring-expansion reactions or the cyclization of appropriately functionalized linear precursors. nih.govnih.govresearchgate.net The amino ketone derived from this compound can serve as such a precursor, where further chemical modifications can facilitate the formation of the seven-membered ring.
| Intermediate | Heterocyclic Product | Key Transformation |
| γ-Amino Ketone | Substituted Piperidine | Intramolecular Cyclization/Reductive Amination |
| Functionalized Amino Ketone | Substituted Azepane | Ring-forming Cyclization |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of individual atoms.
¹H NMR for Proton Assignment and Chemical Shifts
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The structure of 4-Bromo-1-phenylhexan-1-one contains several distinct proton environments.
The phenyl group protons typically appear in the aromatic region of the spectrum (δ 7.0-8.0 ppm). The protons ortho to the carbonyl group are expected to be the most downfield due to the electron-withdrawing nature of the ketone. The methylene protons adjacent (alpha) to the carbonyl group (C2) would resonate further downfield than typical alkyl protons, expected around δ 3.0 ppm, appearing as a triplet. The proton on the carbon bearing the bromine atom (C4) is significantly deshielded by the electronegative bromine and would likely appear as a multiplet around δ 4.1-4.3 ppm. The remaining methylene and methyl protons on the alkyl chain would appear at progressively higher fields (lower ppm values).
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-ortho (Phenyl) | 7.95 | Doublet (d) | 2H |
| H-para (Phenyl) | 7.55 | Triplet (t) | 1H |
| H-meta (Phenyl) | 7.45 | Triplet (t) | 2H |
| H-4 | 4.15 | Multiplet (m) | 1H |
| H-2 | 3.05 | Triplet (t) | 2H |
| H-3, H-5 | 1.80 - 2.20 | Multiplet (m) | 4H |
Note: This table contains predicted data based on established principles of NMR spectroscopy. Actual experimental values may vary.
¹³C NMR for Carbon Backbone Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal.
The most downfield signal is typically the carbonyl carbon (C1) due to its significant deshielding, expected near δ 200 ppm. The aromatic carbons of the phenyl ring would appear between δ 128-137 ppm. The carbon atom bonded to the electronegative bromine (C4) would have a chemical shift around δ 50-60 ppm. The other aliphatic carbons in the hexanoyl chain would resonate at higher fields (δ 10-40 ppm).
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (C=O) | 199.5 |
| C-ipso (Phenyl) | 136.8 |
| C-para (Phenyl) | 133.2 |
| C-ortho (Phenyl) | 128.6 |
| C-meta (Phenyl) | 128.0 |
| C4 (CH-Br) | 55.0 |
| C2 (CH₂) | 38.5 |
| C3 (CH₂) | 35.0 |
| C5 (CH₂) | 28.0 |
Note: This table contains predicted data based on established principles of NMR spectroscopy. Actual experimental values may vary.
Advanced NMR Techniques for Structural Confirmation (e.g., HMBC)
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and confirming the proposed structure. Heteronuclear Multiple Bond Correlation (HMBC) is particularly useful as it shows correlations between carbons and protons that are separated by two or three bonds.
For this compound, an HMBC experiment would be critical in confirming the connectivity of the phenyl ring to the hexanoyl chain. Key expected correlations would include:
A correlation between the carbonyl carbon (C1) and the ortho-protons of the phenyl ring.
A correlation between the carbonyl carbon (C1) and the protons on C2.
Correlations between the proton at C4 and the carbons at C2, C3, C5, and C6, confirming the position of the bromine atom.
These long-range correlations provide definitive proof of the molecular skeleton, linking the different fragments of the molecule together and confirming the 4-bromo substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. A sample is vaporized and separated into its components in the GC column before each component enters the mass spectrometer for detection.
For this compound, a GC-MS analysis would first show a single peak in the chromatogram, with a specific retention time, indicating the sample's purity. The mass spectrum for this peak would provide crucial information for identification. A key feature would be the molecular ion peak ([M]⁺). Since bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity, one at m/z 254 and the other at m/z 256, which is a characteristic signature for a molecule containing one bromine atom.
The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule would include:
Alpha-cleavage: Cleavage of the bond between C1 and C2, leading to a benzoyl cation at m/z 105 (C₆H₅CO⁺), which is often a very intense peak.
McLafferty rearrangement: If sterically possible, this could lead to a characteristic neutral loss.
Loss of bromine: A peak corresponding to the loss of a bromine radical ([M-Br]⁺) at m/z 175.
Loss of HBr: A peak corresponding to the loss of hydrogen bromide ([M-HBr]⁺) at m/z 174.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Identity |
|---|---|
| 256 | [M+2]⁺ Molecular ion (⁸¹Br isotope) |
| 254 | [M]⁺ Molecular ion (⁷⁹Br isotope) |
| 175 | [M-Br]⁺ |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
Note: This table contains predicted data based on established principles of mass spectrometry. Relative intensities may vary based on ionization conditions.
Liquid Chromatography-Mass Spectrometry (LC-MSⁿ) for Complex Mixtures
When this compound is part of a complex matrix, such as in reaction monitoring or environmental analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is often the method of choice. LC separates compounds in the liquid phase, making it suitable for less volatile or thermally unstable molecules that are not amenable to GC.
After separation on an LC column, the analyte enters the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). This usually forms a protonated molecule, [M+H]⁺, at m/z 255 and 257.
Tandem mass spectrometry (MS/MS or MSⁿ) can be used for even greater selectivity and structural confirmation. In this technique, the [M+H]⁺ ion is selected and subjected to fragmentation. The resulting daughter ion spectrum is highly specific to the parent molecule's structure, allowing for unambiguous identification even at very low concentrations in a complex mixture. This technique is invaluable for quantitative analysis and metabolite identification studies.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound by providing its exact molecular mass. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule.
For this compound, with a molecular formula of C₁₂H₁₅BrO, the theoretical exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, and ¹⁶O). The presence of bromine is particularly noteworthy due to its isotopic pattern; bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of similar intensity, separated by approximately 2 Da. This pattern is a clear indicator of the presence of a single bromine atom in the molecule.
| Property | Value |
| Molecular Formula | C₁₂H₁₅BrO |
| Theoretical Exact Mass ([M+H]⁺ for ⁷⁹Br) | 255.0388 Da |
| Theoretical Exact Mass ([M+H]⁺ for ⁸¹Br) | 257.0367 Da |
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.
The most prominent peak in the IR spectrum would be the strong absorption due to the carbonyl (C=O) stretching vibration of the ketone group, typically appearing in the range of 1670-1780 cm⁻¹. libretexts.org The presence of the phenyl group gives rise to several characteristic absorptions. These include C-H stretching vibrations of the aromatic ring, which are typically observed between 3000 and 3100 cm⁻¹. lumenlearning.com In-ring C-C stretching vibrations of the aromatic ring usually appear in the 1400-1600 cm⁻¹ region. lumenlearning.com The aliphatic portion of the molecule, the hexanoyl chain, will show C-H stretching vibrations in the 2850-3000 cm⁻¹ range. libretexts.org The C-Br stretching vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically between 515 and 690 cm⁻¹. lumenlearning.com
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Ketone) | 1670 - 1780 |
| Aromatic C-H | 3000 - 3100 |
| Aliphatic C-H | 2850 - 3000 |
| Aromatic C-C | 1400 - 1600 |
| C-Br | 515 - 690 |
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. bruker.com It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy can provide further confirmation of the key functional groups.
The aromatic ring vibrations, especially the symmetric "ring breathing" mode, often give rise to strong and sharp signals in the Raman spectrum. The C=C stretching vibrations of the phenyl group are also readily observed. The carbonyl (C=O) stretch, while strong in the IR, is also typically observable in the Raman spectrum. The aliphatic C-H and C-C bonds within the hexanoyl chain will also produce characteristic Raman signals. Raman spectroscopy can be a valuable tool for studying the conformational properties of the alkyl chain. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique requires a single crystal of the compound, which, when irradiated with X-rays, diffracts the beams in a specific pattern. Analysis of this diffraction pattern allows for the calculation of the electron density distribution within the crystal, revealing the exact positions of each atom in the molecule.
For this compound, a successful X-ray crystallographic analysis would provide a wealth of information, including:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The exact spatial arrangement of the phenyl ring and the hexanoyl chain, including any torsional angles.
Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing any hydrogen bonding, dipole-dipole interactions, or van der Waals forces.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. hnue.edu.vn The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. shu.ac.uk The wavelength of maximum absorption (λ_max) is characteristic of the chromophores present in the molecule.
In this compound, the primary chromophore is the phenyl ketone moiety. This system contains π electrons in the aromatic ring and the carbonyl group, as well as non-bonding (n) electrons on the oxygen atom. The expected electronic transitions are π → π* and n → π*. shu.ac.uk
π → π transitions:* These are typically high-energy transitions resulting in strong absorption bands, often below 300 nm. shu.ac.uk The conjugation of the phenyl ring with the carbonyl group influences the energy of these transitions.
n → π transitions:* These are lower-energy transitions and result in weaker absorption bands at longer wavelengths, often above 300 nm. shu.ac.uk
The solvent used can affect the position of these absorption bands. For example, n → π* transitions often exhibit a hypsochromic (blue) shift to shorter wavelengths in more polar solvents. shu.ac.uk
| Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |
| π → π | < 300 | High |
| n → π | > 300 | Low |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile analytical technique used to separate components of a mixture based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or mixture of solvents). wikipedia.org It is an invaluable tool for monitoring the progress of chemical reactions. libretexts.org
In the synthesis or subsequent reactions involving this compound, TLC can be used to:
Monitor the disappearance of starting materials: By spotting the reaction mixture on a TLC plate alongside the starting material, one can observe the consumption of the reactant over time. libretexts.org
Observe the formation of the product: The appearance of a new spot on the TLC plate indicates the formation of a new compound, presumably the desired product. libretexts.org
Determine the optimal reaction time: The reaction can be considered complete when the spot corresponding to the limiting reactant is no longer visible. libretexts.org
Assess the purity of the product: The presence of multiple spots in the lane corresponding to the purified product suggests the presence of impurities.
X-ray Fluorescence Spectral Analysis (XRF)
X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. In the context of "this compound," XRF analysis serves as a powerful tool for confirming the presence and quantifying the bromine content, as well as detecting any inorganic impurities. The technique is based on the principle that when a sample is irradiated with high-energy X-rays, atoms in the sample absorb energy and become excited. This excitation causes electrons from the inner atomic orbitals to be ejected. Electrons from higher energy orbitals then move to fill the vacancies, and in doing so, release energy in the form of fluorescent X-rays. Each element emits X-rays at a unique, characteristic energy, allowing for the identification of the elements present in the sample. The intensity of the emitted X-rays is proportional to the concentration of the element, enabling quantitative analysis. malvernpanalytical.comwikipedia.org
For the analysis of an organic compound such as this compound, the sample is typically prepared by pressing it into a pellet or by dissolving it in a suitable solvent and analyzing the solution. The sample is then placed in the XRF spectrometer and irradiated by an X-ray source. A detector measures the energy and intensity of the fluorescent X-rays emitted from the sample.
The resulting XRF spectrum is a plot of X-ray intensity versus energy. For this compound, the most prominent peaks in the spectrum would be the characteristic Kα and Kβ lines of bromine. The energies of these peaks are well-defined and serve as a definitive identifier for the presence of bromine. While organic elements such as carbon, hydrogen, and oxygen are present in the molecule, they are generally not detectable by conventional XRF instruments as their emitted X-rays have very low energies and are absorbed by the air and the detector window.
Detailed Research Findings
While specific XRF spectral data for this compound is not extensively available in published literature, the principles of XRF analysis of organobromine compounds are well-established. Research on similar brominated compounds demonstrates the utility of XRF for rapid and accurate determination of bromine content. The technique is valued for its minimal sample preparation and its ability to provide direct elemental composition without the need for complex chemical digestion.
The quantitative analysis of bromine in this compound would typically involve calibration with standards of known bromine concentration. By comparing the intensity of the bromine Kα peak from the sample to a calibration curve, the precise weight percentage of bromine can be determined. This is crucial for verifying the purity and stoichiometry of the synthesized compound.
Below is a representative data table illustrating the expected elemental composition of pure this compound and the kind of results that would be obtained from an XRF analysis.
Table 1: Theoretical and Representative XRF Elemental Analysis of this compound
| Element | Chemical Symbol | Theoretical Weight % | Representative XRF Result (Weight %) | Characteristic X-ray Lines (keV) |
| Bromine | Br | 31.32% | 31.15 ± 0.10% | Kα: 11.92, Kβ: 13.29 |
| Carbon | C | 56.49% | Not Detected | - |
| Hydrogen | H | 5.92% | Not Detected | - |
| Oxygen | O | 6.27% | Not Detected | - |
Note: The representative XRF result for Bromine is a hypothetical value for illustrative purposes and includes a typical instrumental uncertainty. Carbon, Hydrogen, and Oxygen are not detected by standard XRF techniques.
The XRF spectrum of a sample of this compound would be expected to show distinct peaks corresponding to the Kα and Kβ emission lines of bromine. An example of a typical XRF spectrum for a bromine-containing compound is shown below for illustrative purposes.
Figure 1: Representative XRF Spectrum of a Bromine Compound
This representative spectrum highlights the characteristic peaks for bromine that would be expected in an analysis of this compound. The precise peak energies and their relative intensities would be used for qualitative and quantitative assessment.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Efficient Transformations
The development of innovative and efficient catalytic systems is a cornerstone of modern organic synthesis. For a molecule like 4-Bromo-1-phenylhexan-1-one, which possesses multiple reactive sites, the discovery of novel catalysts can unlock new synthetic pathways and applications.
Future research will likely focus on catalysts that can selectively transform the β-bromo ketone moiety. This includes the development of transition metal catalysts, such as those based on palladium, copper, and rhodium, for cross-coupling reactions. These catalysts could enable the introduction of a wide variety of substituents at the 4-position of the hexan-1-one chain, leading to a diverse library of derivatives. Furthermore, organocatalysis presents a metal-free alternative for asymmetric transformations, offering a pathway to enantiomerically pure products. rsc.org
The table below illustrates the types of catalytic systems that could be developed for transformations of β-bromo ketones like this compound, based on existing research on similar substrates.
| Catalyst Type | Potential Transformation | Advantages |
| Palladium-based catalysts | Cross-coupling reactions (e.g., Suzuki, Sonogashira) | High efficiency and broad substrate scope. |
| Copper-based catalysts | C-N and C-O bond formation | Cost-effective and versatile. |
| Rhodium-based catalysts | Reductive coupling and isomerization reactions | Access to unique molecular architectures. nih.gov |
| Chiral organocatalysts | Asymmetric α-functionalization | Metal-free, enabling enantioselective synthesis. rsc.org |
Exploration of Biological and Materials Science Applications (excluding clinical human trials)
The inherent reactivity of the β-bromo ketone functionality makes this compound and its derivatives interesting candidates for biological and materials science applications.
In the realm of biological research, haloketones are known to exhibit a range of activities. researchgate.net Future studies could explore the potential of this compound derivatives as enzyme inhibitors, probes for biological processes, or as intermediates in the synthesis of more complex bioactive molecules. The phenylhexanone scaffold is a common motif in compounds with interesting pharmacological properties, and the bromine atom provides a handle for further chemical modification.
In materials science, the ability of the bromo-ketone to participate in various chemical reactions could be exploited for the development of new polymers and functional materials. For instance, it could serve as a monomer or a cross-linking agent in polymerization reactions. The phenyl group also offers opportunities for creating materials with specific electronic or photophysical properties. Research into the incorporation of such molecules into polymer backbones or as pendant groups could lead to materials with novel thermal, mechanical, or optical characteristics.
Green Chemistry Advancements in Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. Future research on this compound will undoubtedly focus on developing more environmentally benign synthetic methods.
This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalytic reactions that minimize waste and energy consumption. For instance, the use of hydrogen peroxide with hydrogen bromide in water for the bromination of ketones represents a greener alternative to traditional methods. Additionally, flow chemistry is emerging as a powerful tool for the safe and efficient synthesis of reactive intermediates like haloketones.
The following table outlines potential green chemistry approaches for the synthesis of β-bromo ketones.
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
| Use of renewable feedstocks | Synthesis from bio-based starting materials | Reduced reliance on fossil fuels. |
| Atom economy | Catalytic reactions with high atom efficiency | Minimization of waste. |
| Safer solvents and auxiliaries | Reactions in water or solvent-free conditions | Reduced environmental impact and improved safety. |
| Design for energy efficiency | Microwave-assisted or flow chemistry synthesis | Faster reaction times and lower energy consumption. |
Advanced Computational Modeling for Property Prediction and Reaction Design
Computational chemistry has become an indispensable tool in modern chemical research. Advanced computational modeling can provide valuable insights into the properties and reactivity of this compound, guiding experimental work and accelerating the discovery process.
Density Functional Theory (DFT) calculations can be employed to predict the compound's spectroscopic properties, conformational preferences, and reaction mechanisms. Such studies can help in understanding the regioselectivity and stereoselectivity of its reactions, aiding in the design of more efficient synthetic strategies. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the potential biological activities of its derivatives, prioritizing the synthesis of the most promising candidates.
Expanding Stereochemical Control in Complex Molecular Architectures
The presence of a stereocenter at the 4-position of this compound opens up the possibility of creating chiral molecules with specific three-dimensional structures. The control of stereochemistry is crucial in many applications, particularly in the development of biologically active compounds.
Future research will focus on the development of stereoselective synthetic methods to access enantiomerically pure forms of this compound and its derivatives. This includes the use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions. researchgate.net The ability to selectively synthesize one enantiomer over the other is a significant challenge but offers immense rewards in terms of creating molecules with tailored properties. The development of asymmetric routes to β-haloketones is an active area of research with broad implications for the synthesis of complex natural products and pharmaceuticals. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
